molecular formula C11H15ClFN B13278861 Butyl[(3-chloro-4-fluorophenyl)methyl]amine

Butyl[(3-chloro-4-fluorophenyl)methyl]amine

Cat. No.: B13278861
M. Wt: 215.69 g/mol
InChI Key: KFZRCGUCCAOZSW-UHFFFAOYSA-N
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Description

Butyl[(3-chloro-4-fluorophenyl)methyl]amine (CAS 1250604-27-3) is a secondary amine with the molecular formula C 11 H 15 ClFN and a molecular weight of 215.69 g/mol . This compound serves as a valuable chemical building block and synthetic intermediate in medicinal chemistry research. Its structure incorporates the 3-chloro-4-fluorophenyl motif, which has been identified as a key pharmacophore in the development of tyrosinase (TYR) inhibitors . Research indicates that this specific aromatic fragment can enhance inhibitory activity by engaging in profitable interactions within the enzyme's catalytic site, making derivatives containing this moiety of significant interest for pharmaceutical and cosmetic applications . As a versatile amine, it is amenable to further synthetic modification for the creation of diverse compound libraries aimed at exploring new biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]butan-1-amine

InChI

InChI=1S/C11H15ClFN/c1-2-3-6-14-8-9-4-5-11(13)10(12)7-9/h4-5,7,14H,2-3,6,8H2,1H3

InChI Key

KFZRCGUCCAOZSW-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(3-chloro-4-fluorophenyl)methyl]amine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with butylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Solvent: Anhydrous ethanol or another suitable organic solvent.

    Temperature: Room temperature to reflux conditions.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as distillation or recrystallization would be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Butyl[(3-chloro-4-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of various substituted benzylamines.

Scientific Research Applications

Butyl[(3-chloro-4-fluorophenyl)methyl]amine is an organic compound that has a butyl group attached to a phenyl ring with chlorine and fluorine substituents. It is of interest in medicinal chemistry because of its potential biological activities and applications in drug development. The halogen substituents affect the compound's pharmacological properties, including its metabolic stability and binding affinity.

Scientific Research Applications
Butyl[(4-chloro-3-fluorophenyl)methyl]amine has diverse applications across various fields:

  • Chemistry It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology It is investigated for its potential as a ligand in biological systems.

Biological Activities
this compound exhibits biological activities, especially regarding enzyme inhibition and receptor binding. The 3-chloro-4-fluorophenyl part of the compound enhances binding affinity to certain targets, such as enzymes involved in metabolic pathways. Studies indicate that this compound may act as an inhibitor for specific enzymes, potentially impacting processes such as neurotransmitter regulation and cancer cell proliferation.

Interaction Studies
Interaction studies involving Butyl[(4-chloro-3-fluorophenyl)methyl]amine have provided insights into its binding affinities and mechanisms of action. These studies often focus on how the compound interacts with specific enzymes or receptors, modulating their activity. The precise pathways depend on the context of use, highlighting the importance of understanding these interactions for potential therapeutic applications.

Structural Features
Butyl[(4-chloro-3-fluorophenyl)methyl]amine stands out due to its dual halogen substitution (chlorine and fluorine), which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique combination may confer distinct pharmacological properties not found in others, making it a subject of interest in both academic research and industrial applications.

Several compounds exhibit structural similarities to Butyl[(4-chloro-3-fluorophenyl)methyl]amine:

  • 3-Chloro-4-fluoroaniline has an amino group instead of an amine and is known for its use in dye synthesis.
  • N-(3-Chloro-4-fluorobenzyl)butanamide has an amide functional group and exhibits distinct biological activity.
  • 4-Fluorobenzeneethanamine lacks chlorine but retains fluorine and is used in various pharmaceutical applications.

Mechanism of Action

The mechanism of action of Butyl[(3-chloro-4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The presence of the 3-chloro-4-fluorophenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Butyl[(3-chloro-4-fluorophenyl)methyl]amine with structurally related compounds, highlighting differences in substituents, biological activity, and applications:

Compound Name Structure Modifications Biological Activity/Application Key Findings Reference
This compound 3-Cl, 4-F on phenyl; butyl chain Tyrosinase inhibition Enhanced binding via π-π stacking and fluorine interactions in TYR catalytic cavity .
1-[(4-Fluorophenyl)methyl]piperazine 4-F on phenyl; piperazine core Tyrosinase inhibition Lower inhibitory potency compared to 3-Cl-4-F analogues (IC₅₀ >10 μM vs. ~1 μM) .
N4-(3-Chloro-4-fluorophenyl)-N2-methylquinazoline-4,4'-diamine 3-Cl-4-F phenyl; quinazoline core Anticancer activity Targets kinase pathways; IC₅₀ of 0.81 μM in leukemia cell lines .
Methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alaninate 3-Cl-4-F phenyl; alaninate ester Herbicide Inhibits plant acetyl-CoA carboxylase; no direct enzyme inhibition data .
(3-Bromo-4-fluorophenyl)methylamine 3-Br, 4-F on phenyl; branched alkyl chain Research chemical (unspecified) Bromine substitution reduces electronegativity, potentially altering binding .

Structure-Activity Relationship (SAR) Insights

  • Halogen Substitution: The 3-chloro-4-fluorophenyl group confers superior tyrosinase inhibition compared to mono-halogenated (e.g., 4-fluorophenyl) or non-halogenated analogues. Chlorine at C-3 enhances hydrophobic interactions, while fluorine at C-4 engages in halogen bonding .
  • Alkyl Chain Length : Butyl chains optimize solubility and membrane permeability. Shorter chains (e.g., methyl) reduce bioavailability, while longer chains may introduce steric hindrance .
  • Core Scaffold : Piperazine-based derivatives (e.g., 1-[(3-chloro-4-fluorophenyl)methyl]piperazine) show higher potency than triazole or quinazoline cores in enzyme inhibition, likely due to conformational flexibility .

Biological Activity

Butyl[(3-chloro-4-fluorophenyl)methyl]amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a butyl group attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms. The structural characteristics of this compound may significantly influence its pharmacological properties, including binding affinity and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition, receptor interactions, and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can effectively bind to the active sites of certain enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. The presence of the 3-chloro-4-fluorophenyl moiety enhances its binding affinity and specificity towards these targets.

Enzyme Inhibition

This compound has been identified as a potential inhibitor for various enzymes involved in metabolic pathways. For instance, studies indicate that this compound may inhibit enzymes related to neurotransmitter regulation and cancer cell proliferation. The inhibition of these enzymes can lead to significant biological effects, including altered neurotransmitter levels and reduced cancer cell growth.

Table 1: Summary of Enzyme Inhibition Studies

Enzyme TargetInhibition TypeReference
Acetylcholinesterase (AChE)Competitive Inhibition
TyrosinaseEnhanced Inhibition
Other Metabolic EnzymesVarious Mechanisms

Receptor Binding

The compound's structural features allow it to interact with various receptors, potentially influencing receptor-mediated signaling pathways. Research suggests that the halogen substituents in the phenyl ring enhance the binding affinity to certain receptors, which may be relevant for therapeutic applications in neuropharmacology and oncology .

Case Studies

Recent studies have explored the efficacy of this compound in different biological contexts:

  • Cancer Cell Proliferation : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves apoptosis induction and cell cycle arrest .
  • Neurotransmitter Regulation : The inhibition of AChE by this compound suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
  • Antimicrobial Activity : Preliminary investigations have indicated that this compound may possess antibacterial properties, particularly against certain strains of bacteria due to its ability to inhibit bacterial enzyme activity .

Q & A

Q. What are the critical safety considerations when handling Butyl[(3-chloro-4-fluorophenyl)methyl]amine in laboratory settings?

  • Answer: Safety protocols include wearing protective gloves, eye protection, and flame-retardant clothing to avoid skin/eye contact . Contaminated work clothing must not leave the lab, and spills should be contained using dry sand or alcohol-resistant foam to prevent environmental release . In case of inhalation, move the affected individual to fresh air and seek medical attention if symptoms persist . Waste must be disposed of via approved facilities to mitigate ecological risks .

Q. What synthetic routes are recommended for the preparation of this compound, and how can purity be optimized?

  • Answer: A common approach involves nucleophilic substitution or reductive amination using 3-chloro-4-fluorobenzyl chloride and butylamine. For purity optimization, employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol/water mixtures. Monitoring via HPLC (C18 column, 60:40 acetonitrile/water mobile phase) ensures >98% purity . Control reaction temperature (20–25°C) to minimize byproducts like dialkylated amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) when characterizing this compound?

  • Answer: Discrepancies in 19F^{19}\text{F} NMR shifts or MS fragmentation patterns may arise from solvent polarity or tautomeric equilibria. Cross-validate with computational methods (DFT calculations for 19F^{19}\text{F} chemical shifts) and high-resolution MS (HRMS-ESI) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 230.08) . For ambiguous 1H^{1}\text{H} NMR signals, use 2D-COSY or NOESY to resolve coupling interactions .

Q. What methodologies are effective in studying the environmental fate of this compound, particularly its persistence in aquatic systems?

  • Answer: Conduct hydrolysis studies under controlled pH (4–10) and UV-Vis spectroscopy to track degradation kinetics. Use LC-MS/MS to identify breakdown products (e.g., 3-chloro-4-fluorobenzaldehyde). For environmental partitioning, apply OECD 105 guidelines to measure log KowK_{ow} (predicted ~2.8) and assess bioaccumulation potential . Membrane separation technologies (e.g., reverse osmosis) can model its removal from wastewater .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions (e.g., catalytic C–N bond formation)?

  • Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map transition states and activation energies for proposed mechanisms. Molecular docking studies can predict interactions with catalytic metal centers (e.g., Pd or Cu). Validate predictions with kinetic isotope effects (KIE) experiments and in situ IR spectroscopy to detect intermediates .

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